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8-Bromo-3-chloronaphthalen-1-amine

Cat. No.: B15204467
M. Wt: 256.52 g/mol
InChI Key: PYNZHFUZMIKBSM-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry and Materials Science

Naphthalene, the simplest polycyclic aromatic hydrocarbon, is a cornerstone in organic chemistry. algoreducation.comvedantu.com Its structure, consisting of two fused benzene (B151609) rings, provides a foundation for a vast array of derivatives with diverse applications. algoreducation.comwikipedia.org In organic chemistry, studying naphthalene and its derivatives helps in understanding complex aromatic systems, electrophilic substitution reactions, and the concept of resonance in multi-ring molecules. vedantu.com

Naphthalene derivatives are integral to the production of synthetic materials, including fibers, plastics, and dyes. algoreducation.com For instance, certain derivatives are used to create stable compounds found in detergents and lubricants. algoreducation.com In the realm of materials science, naphthalene-based compounds are crucial for the development of organic light-emitting diodes (OLEDs) and have applications in the production of fullerenes and carbon nanotubes. studysmarter.co.uk Their use extends to the creation of pesticides and polymers. numberanalytics.com

Academic Context of Halogenated and Aminated Naphthalenes

The introduction of halogen and amine functional groups to the naphthalene core gives rise to halogenated and aminated naphthalenes, a class of compounds with significant academic and industrial importance. The positions of these substituents on the naphthalene rings can be varied, leading to a wide range of isomers with distinct properties and reactivities.

These compounds serve as versatile intermediates in organic synthesis. For example, aminonaphthalene sulfonic acids are precursors in the manufacturing of various dyes. vedantu.com Furthermore, halogenated naphthalenes are key starting materials for producing a variety of other derivatives through reactions like nucleophilic substitution. The study of these compounds provides valuable insights into the electronic effects and steric interactions that govern chemical reactions on aromatic systems.

Structural Specificity of 8-Bromo-3-chloronaphthalen-1-amine within the Naphthalene Isomer Family

This compound is a specific isomer within the broader family of halogenated aminonaphthalenes. Its structure is defined by the precise placement of its functional groups: a bromine atom at the 8-position, a chlorine atom at the 3-position, and an amine group at the 1-position of the naphthalene ring system.

The spatial arrangement of these substituents is critical in determining the molecule's chemical behavior. For instance, the proximity of the bromine and amine groups at the 1 and 8 positions can lead to intramolecular interactions, such as hydrogen bonding, which can influence the compound's conformation and reactivity. nih.govresearchgate.net The number of possible positional isomers for a bromo-chloro-aminonaphthalene is extensive, and each unique isomer will exhibit its own set of physical and chemical properties. brainly.inbrainly.in

Overview of Research Avenues for Halogenated Aminonaphthalene Compounds

Research into halogenated aminonaphthalene compounds is multifaceted. A primary focus is their use as intermediates in the synthesis of more complex and valuable molecules. For instance, they are utilized in the preparation of pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of the halogen atoms allows for their replacement with other functional groups, enabling the construction of a wide range of derivatives. cymitquimica.com

Another significant area of research is the investigation of their biological activities. Given their structural diversity, these compounds are often screened for potential applications in drug discovery. For example, derivatives of halogenated naphthalenes have been explored as inhibitors for various biological targets. chemicalbook.com Furthermore, the unique photophysical properties of some naphthalene derivatives make them candidates for applications in materials science, such as in the development of new dyes and fluorescent probes. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClN B15204467 8-Bromo-3-chloronaphthalen-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

8-bromo-3-chloronaphthalen-1-amine

InChI

InChI=1S/C10H7BrClN/c11-8-3-1-2-6-4-7(12)5-9(13)10(6)8/h1-5H,13H2

InChI Key

PYNZHFUZMIKBSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Br)N)Cl

Origin of Product

United States

Synthetic Methodologies for 8 Bromo 3 Chloronaphthalen 1 Amine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 8-bromo-3-chloronaphthalen-1-amine allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. This process involves identifying key bond cleavages and functional group interconversions that can be reversed in a forward synthesis.

Strategic Disconnections and Functional Group Interconversions

The primary disconnections for this compound involve the carbon-halogen and carbon-nitrogen bonds. The amino group and the two halogen atoms can be introduced at various stages of the synthesis, leading to several plausible retrosynthetic pathways.

Key Disconnections:

C-N Bond Disconnection: This leads to a dihalogenated naphthalene (B1677914) precursor, 8-bromo-3-chloronaphthalene, and an ammonia (B1221849) equivalent. The subsequent forward reaction would involve an amination step.

C-Br Bond Disconnection: This suggests a precursor such as 3-chloro-naphthalen-1-amine, which would then undergo bromination.

C-Cl Bond Disconnection: This points to 8-bromo-naphthalen-1-amine as a precursor, which would then be subjected to chlorination.

Functional group interconversions (FGI) are also critical. For instance, an amino group can be introduced via the reduction of a nitro group, or through the Hofmann or Curtius rearrangement of an amide or an acyl azide, respectively. Halogen atoms can be introduced via electrophilic halogenation or Sandmeyer-type reactions from an amino group.

Identification of Potential Halogenated and Aminated Naphthalene Precursors

Based on the strategic disconnections, several key precursor molecules can be identified. The feasibility of obtaining these precursors is a crucial factor in determining the most viable synthetic route.

Potential Precursors:

Precursor CompoundRetrosynthetic Origin
8-Bromo-3-chloronaphthaleneC-N bond disconnection
3-Chloro-naphthalen-1-amineC-Br bond disconnection
8-Bromo-naphthalen-1-amineC-Cl bond disconnection
Naphthalene-1,8-diaminePrecursor to 8-substituted naphthalen-1-amines
1,6-DihalonaphthalenesPotential precursors for amination reactions

The synthesis of 8-bromonaphthalen-1-amine (B1268476) has been reported from 8-bromo-1-naphthoic acid via a Schmidt reaction or a similar rearrangement. Similarly, 1-bromo-8-chloronaphthalene (B1342333) can be prepared from 8-chloronaphthalen-1-amine (B1355594) through a Sandmeyer reaction. nih.govwikipedia.org

Forward Synthesis Approaches

The forward synthesis of this compound can be envisioned through several distinct strategies, each with its own set of advantages and challenges regarding regioselectivity and functional group compatibility.

Direct Halogenation Strategies on Aminonaphthalene Substrates

This approach involves the sequential halogenation of a pre-existing aminonaphthalene. The directing effect of the amino group, which is strongly activating and ortho-, para-directing, plays a pivotal role in these reactions. However, controlling the regioselectivity to achieve the desired 1,3,8-substitution pattern can be challenging.

Chlorination of 8-Bromonaphthalen-1-amine:

Starting with 8-bromonaphthalen-1-amine, the introduction of a chlorine atom at the 3-position is the desired transformation. The amino group at C1 directs electrophilic substitution to the C2 and C4 positions. The presence of the bromine atom at C8 may sterically hinder the C7 position and electronically influence the reactivity of the second ring. Achieving selective chlorination at the C3 position would likely require specific reaction conditions or the use of a directing group to overcome the natural directing effects. Reagents such as N-chlorosuccinimide (NCS) or copper(II) chloride could be explored for this transformation, potentially in ionic liquids to enhance regioselectivity. organic-chemistry.org

Bromination of 3-Chloronaphthalen-1-amine:

Alternatively, starting with 3-chloronaphthalen-1-amine, the challenge lies in the selective bromination at the 8-position. The amino group will again direct towards the 2- and 4-positions. The peri-position (C8) is sterically hindered, making direct electrophilic substitution at this site difficult. Specialized brominating agents or reaction conditions that favor peri-substitution would be necessary. A combination of cupric bromide and Oxone® has been reported for the regioselective bromination of aromatic amines and could be a viable option. nih.gov

Amination of Halogenated Naphthalene Scaffolds (e.g., Buchwald–Hartwig Amination)

A powerful alternative to direct halogenation is the amination of a dihalogenated naphthalene precursor. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for the formation of carbon-nitrogen bonds with aryl halides. nih.govwikipedia.org

To synthesize this compound via this method, a suitable precursor would be 1,6-dibromo-3-chloronaphthalene or a related dihalide where the positions correspond to the desired final product after amination and potential re-numbering of the naphthalene core. The challenge in this approach lies in the selective amination of one C-X bond over another if they have different reactivities (e.g., C-Br vs. C-Cl). Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings.

A plausible route could involve the synthesis of 1-bromo-6-chloronaphthalene, followed by a selective Buchwald-Hartwig amination at the C1 position. The choice of palladium catalyst, ligand, base, and reaction conditions would be critical to achieve the desired regioselectivity. beilstein-journals.org The use of ammonia equivalents, such as benzophenone (B1666685) imine followed by hydrolysis, is a common strategy in Buchwald-Hartwig aminations to install a primary amino group. nih.gov

Multi-Step Synthesis with Positional Control

Given the challenges in achieving the desired regioselectivity through direct functionalization, a multi-step synthesis that utilizes protecting and directing groups often provides a more reliable, albeit longer, route.

A hypothetical multi-step synthesis could involve the following key transformations:

Starting Material Selection: A readily available substituted naphthalene, such as a nitronaphthalene or a naphthoic acid, could serve as the starting point.

Introduction of the First Halogen: For instance, the synthesis could begin with the introduction of a bromine atom at the 8-position of a protected 1-aminonaphthalene derivative.

Introduction of the Second Halogen: Subsequently, a chlorine atom could be introduced at the 3-position, potentially guided by the existing substituents.

Functional Group Manipulation: Finally, the protecting group on the amine would be removed, or a precursor functional group (like a nitro group) would be converted to the amine.

An example of positional control is the use of a sulfonic acid group as a blocking and directing group, which can be later removed. For instance, a patent describes the halogenation of 1-chloronaphthalene-8-sulfonic acid to introduce halogens at specific positions. google.com This strategy allows for a higher degree of control over the substitution pattern.

The synthesis of this compound, a complex dihalogenated naphthalenamine derivative, requires precise control over the introduction and positioning of three different functional groups on the naphthalene core. Various synthetic strategies have been developed to achieve this, primarily focusing on regioselective halogenation, controlled amination, and the application of modern cross-coupling and diazotization chemistries. These methods are critical for constructing this specific isomer, which serves as a valuable building block in the synthesis of more complex molecules, such as those used in pharmaceuticals and materials science.

3

The construction of the this compound molecule is a multi-step process that often involves the sequential introduction of the chloro, bromo, and amino groups onto a naphthalene scaffold. The order of these steps and the specific reagents and conditions used are crucial for achieving the desired regiochemistry.

1 Regioselective Bromination Techniques

The selective introduction of a bromine atom at the C8 position of a substituted naphthalene ring is a key challenge. The directing effects of existing substituents on the naphthalene core heavily influence the position of electrophilic bromination. For instance, in the synthesis of related naphthalenes, palladium-catalyzed C-H halogenation has demonstrated C8-regioselectivity on 1-naphthaldehydes. researchgate.net

In the context of synthesizing this compound, a potential strategy involves the bromination of a pre-existing 3-chloro-naphthalen-1-amine or a related precursor. The presence of the amino group at C1 and the chloro group at C3 would direct the incoming electrophilic bromine. However, direct bromination of unprotected anilines can sometimes lead to a mixture of ortho- and para-substituted products. nih.gov To achieve high regioselectivity, protecting the amine or using specific catalytic systems is often necessary. For example, copper(II) bromide has been used for the bromination of aniline (B41778) analogues, often yielding para-substituted products. nih.gov

A plausible route to this compound could start from a suitable naphthalenamine precursor, where the C8 position is activated for bromination while other positions are either blocked or deactivated.

2 Regioselective Chlorination Techniques

Similar to bromination, the regioselective introduction of a chlorine atom at the C3 position is a critical step. If starting from an 8-bromonaphthalen-1-amine, the existing amino and bromo substituents will direct the incoming chlorine. Direct chlorination of unprotected anilines can be achieved using reagents like sulfuryl chloride, chlorine gas, or N-chlorosuccinimide, though this can sometimes result in a lack of regioselectivity. nih.gov

Copper(II) chloride has been shown to be an effective reagent for the para-chlorination of unprotected anilines, which could be a viable strategy for introducing the chlorine at the C3 position relative to the C1 amino group. nih.gov The reaction conditions, particularly the solvent, can significantly influence the outcome. Ionic liquids have been shown to promote high yields of para-chlorination under mild conditions without the need for hazardous reagents. nih.gov

Therefore, a potential synthetic sequence could involve the chlorination of 8-bromonaphthalen-1-amine to introduce the chloro group at the desired C3 position.

3 Control of Amino Group Introduction and Position

The introduction of the amino group at the C1 position is a fundamental step in the synthesis of this compound. This can be achieved through various methods, including the reduction of a corresponding nitro-naphthalene derivative or through nucleophilic aromatic substitution reactions.

One common strategy involves the synthesis of a dihalogenated naphthalene, such as 1,5-dibromo-7-chloronaphthalene, followed by a selective amination reaction. The challenge lies in controlling the position of the incoming amino group. The relative reactivity of the different halogen atoms on the naphthalene ring will dictate the site of amination.

Another approach is to start with a naphthalenamine and then introduce the halogens. For example, starting with naphthalen-1-amine, sequential regioselective chlorination and bromination would be required. The Bucherer reaction provides a method for the formation of aromatic amines. imrpress.com

4 Transition Metal-Catalyzed Cross-Coupling Reactions for C-X (X=Br, Cl) and C-N Bond Formation

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-halogen and carbon-nitrogen bonds with high efficiency and selectivity. These methods are particularly valuable for the synthesis of complex molecules like this compound.

1 Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds. orgsyn.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.org While typically used for C-C bond formation, it can be adapted to introduce functional groups that can later be converted to an amino group. For instance, a dihalonaphthalene could be coupled with a boron-containing reagent that carries a masked amino group. The Suzuki-Miyaura reaction is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and tolerance of various functional groups. nih.govnih.gov

Stille Coupling: This reaction couples an organotin compound with an organohalide. Similar to the Suzuki-Miyaura reaction, it could be employed to build the carbon skeleton of the target molecule.

Buchwald-Hartwig Amination: This is a cornerstone of modern C-N bond formation. wikipedia.orgnumberanalytics.com It allows for the direct coupling of an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.orgyoutube.com In the synthesis of this compound, this reaction could be used to introduce the amino group onto a pre-existing 1,5-dihalo-7-chloronaphthalene scaffold. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. youtube.com The reaction is known for its broad substrate scope, allowing the coupling of various amines with a wide range of aryl halides. wikipedia.org

Reaction Description Catalyst System Key Features
Suzuki-Miyaura Couples an organoboron compound with an organohalide. wikipedia.orgPalladium complexMild conditions, high functional group tolerance. nih.gov
Stille Couples an organotin compound with an organohalide.Palladium complexVersatile for C-C bond formation.
Buchwald-Hartwig Couples an aryl halide with an amine. wikipedia.orgnumberanalytics.comorganic-chemistry.orgPalladium complex with phosphine ligandsDirect C-N bond formation, broad substrate scope. wikipedia.orgyoutube.com

2 Copper-Catalyzed Amination and Halogenation Reactions (e.g., Ullmann-Goldberg)

Copper-catalyzed reactions, particularly the Ullmann and Goldberg reactions, have a long history in the formation of C-N and C-O bonds and have seen a renaissance with the development of new ligand systems. wikipedia.orgscispace.com

Ullmann Condensation: This reaction traditionally involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of copper. wikipedia.org While often requiring high temperatures, modern protocols with soluble copper catalysts and ligands have made this reaction more practical. organic-chemistry.org

Goldberg Reaction: A specific type of Ullmann condensation, the Goldberg reaction, focuses on the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.org This reaction is a viable alternative to the Buchwald-Hartwig amination, particularly for certain substrates. The use of ligands like phenanthroline can facilitate the reaction at more moderate temperatures. scispace.com

Copper-Catalyzed Halogenation: Copper halides can also be used as reagents for the regioselective halogenation of aromatic compounds. For example, CuBr₂ can be employed for the bromination of anilines, and CuCl₂ for chlorination. nih.gov Recent studies have shown that copper catalysts can be used for the C5-selective bromination of 8-aminoquinoline (B160924) amides, highlighting the potential for regioselective halogenation in related systems. beilstein-journals.orgnih.gov

Reaction Description Catalyst/Reagent Key Features
Ullmann-Goldberg Couples an aryl halide with an amine. wikipedia.orgCopper(I) salts, often with ligands. scispace.comAlternative to palladium-catalyzed amination.
Copper-Catalyzed Halogenation Introduction of halogens onto an aromatic ring.Copper(II) halides (CuBr₂, CuCl₂). nih.govCan offer regioselectivity in certain systems. beilstein-journals.orgnih.gov

5 Diazo Chemistry and Sandmeyer Reactions for Halogen Introduction

Diazotization of an aromatic amine followed by a Sandmeyer reaction is a classic and powerful method for introducing a variety of functional groups, including halogens, onto an aromatic ring. wikipedia.orgbyjus.com This two-step process involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile. imrpress.com

The Sandmeyer reaction is particularly useful for synthesizing aryl halides that are difficult to obtain through direct halogenation. wikipedia.orgbyjus.com The reaction typically uses copper(I) halides (CuCl, CuBr) as catalysts. wikipedia.orgnih.gov For instance, to introduce the bromine at the C8 position, one could start with an 8-amino-3-chloronaphthalen, perform a diazotization, and then treat the resulting diazonium salt with CuBr.

A well-documented example of a Sandmeyer reaction is the synthesis of 1-bromo-8-chloronaphthalene from 8-chloronaphthalen-1-amine. chemicalbook.comchemicalbook.com In this procedure, the amine is treated with sodium nitrite (B80452) in the presence of an acid to form the diazonium salt, which is then reacted with copper(I) bromide to yield the desired dihalonaphthalene. chemicalbook.comchemicalbook.com This same principle can be applied to introduce either the bromo or chloro group in the synthesis of this compound, depending on the starting material.

The choice of acid and the reaction temperature are critical parameters for a successful diazotization and subsequent Sandmeyer reaction. youtube.com The versatility of diazo chemistry allows for the introduction of various functionalities, making it a valuable tool in the strategic synthesis of complex aromatic compounds. nih.gov

Reaction Step Description Reagents Key Features
Diazotization Conversion of a primary aromatic amine to a diazonium salt. imrpress.comSodium nitrite (NaNO₂) and an acid (e.g., HBr, HCl).Forms a highly reactive diazonium intermediate.
Sandmeyer Reaction Displacement of the diazonium group with a halogen. wikipedia.orgbyjus.comCopper(I) halide (e.g., CuBr, CuCl). wikipedia.orgProvides access to aryl halides with specific substitution patterns. organic-chemistry.org

De Novo Annulation and Ring-Closure Strategies for Substituted Naphthalene Cores

The synthesis of polysubstituted naphthalenes, such as this compound, often relies on de novo strategies that construct the aromatic core and introduce substituents in a controlled manner. acs.org These methods are advantageous as they can provide access to substitution patterns that are difficult to achieve through the direct functionalization of a pre-existing naphthalene ring. acs.orgnih.gov

Several powerful annulation and ring-closure reactions have been developed for the regioselective synthesis of naphthalenes. nih.gov One prominent strategy is the electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols. nih.gov In this approach, a 6-endo-dig cyclization is triggered by an electrophile like bromine (Br₂) or N-Bromosuccinimide (NBS), leading to the formation of the naphthalene ring system with a halogen substituent incorporated. nih.gov The regioselectivity can be influenced by the electronic properties of substituents on the starting arene. nih.gov

Another innovative metal-free approach involves the stepwise cycloaddition of o-alkynylbenzaldehyde derivatives with alkynes or alkenes. acs.orgnih.gov This method proceeds at room temperature and allows for the predictable and regioselective formation of complex naphthalene derivatives. acs.org The reaction is initiated by iodonium (B1229267) ions, which facilitate a cascade of bond-forming events culminating in the aromatic naphthalene core. acs.org

Furthermore, ring-closure reactions, such as the Michael-Michael Ring-Closure (MIMIRC), have been applied to dihapto-coordinated naphthalene complexes to build fused polycyclic systems. acs.orgresearchgate.net While often used for creating more complex steroidal frameworks, the underlying principles of stereoselective C-C bond formation offer a potential pathway for constructing highly substituted cores. acs.org These strategies, including traditional Friedel-Crafts acylations followed by cyclization and various transition-metal-catalyzed annulations, form the toolkit from which synthetic routes to complex targets like this compound can be devised. nih.govrsc.org

Reaction Condition Optimization for Enhanced Selectivity and Yield

Optimizing reaction conditions is paramount to maximize the yield and selectivity of the desired product. nih.gov While specific optimization studies for this compound are not detailed in the provided literature, the principles can be illustrated through the synthesis of the closely related compound, 1-bromo-8-chloronaphthalene, from 8-chloronaphthalen-1-amine via a Sandmeyer-type reaction. chemicalbook.comguidechem.comchemicalbook.com

Influence of Solvents and Temperature Profiles

The choice of solvent and the reaction temperature are critical variables. In the documented synthesis of 1-bromo-8-chloronaphthalene, acetonitrile (B52724) (MeCN) is used as the solvent. chemicalbook.comguidechem.comchemicalbook.com Acetonitrile is a polar aprotic solvent capable of dissolving the organic substrate and the various reagents involved in the diazotization and substitution sequence.

The temperature profile is strictly controlled. The initial diazotization step, involving the addition of sodium nitrite (NaNO₂) to the amine in the presence of an acid (TsOH·H₂O), is conducted at a low temperature of -5 °C. chemicalbook.comchemicalbook.com This low temperature is crucial for ensuring the stability of the intermediate diazonium salt, which can be prone to decomposition at higher temperatures. Following the formation of the diazonium salt, the reaction mixture is allowed to warm to room temperature (25 °C) to facilitate the copper-catalyzed substitution of the diazonium group with bromide, and the reaction proceeds for 12 hours. chemicalbook.comchemicalbook.com

Reagent Stoichiometry and Addition Regimes

The precise ratio of reactants (stoichiometry) and the order and rate of their addition are fundamental to controlling the reaction. In the synthesis of 1-bromo-8-chloronaphthalene, a significant excess of p-toluenesulfonic acid (TsOH·H₂O) is used (3.6 equivalents) to ensure complete protonation of the starting amine and to provide the acidic medium necessary for diazotization. chemicalbook.comchemicalbook.com Sodium nitrite is added in a 1.8-fold excess to drive the diazotization to completion. chemicalbook.comchemicalbook.com The copper(I) bromide catalyst is also used in stoichiometric excess (3 equivalents) to ensure efficient conversion of the diazonium salt. chemicalbook.comchemicalbook.com

The addition regime is also critical; for instance, NaNO₂ is added carefully at low temperature to control the exothermic diazotization reaction and prevent the premature decomposition of the diazonium intermediate. chemicalbook.com

Table 1: Reagent Stoichiometry in a Representative Synthesis of 1-Bromo-8-chloronaphthalene

Reagent Starting Material Molar Equivalents Reference
8-chloronaphthalen-1-amine 1 1 chemicalbook.comchemicalbook.com
TsOH·H₂O 1 3.6 chemicalbook.comchemicalbook.com
NaNO₂ 1 1.8 chemicalbook.comchemicalbook.com

This interactive table summarizes the molar equivalents of reagents used relative to the starting amine in a documented synthesis.

Methodologies for Product Isolation and Purification

Following the completion of the reaction, a multi-step workup and purification procedure is required to isolate the target compound from byproducts, unreacted starting materials, and reagents.

Chromatographic Separation Techniques (e.g., Column Chromatography)

Column chromatography is the definitive method for purifying the crude product in the synthesis of halogenated naphthalenes. chemicalbook.comguidechem.comchemicalbook.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel (SiO₂), and their solubility in a mobile phase (eluent). biotage.com

In the documented procedures for purifying 1-bromo-8-chloronaphthalene, the crude residue obtained after aqueous workup and solvent evaporation is subjected to silica gel column chromatography. chemicalbook.comguidechem.comchemicalbook.com The choice of eluent is critical for achieving good separation. For this relatively nonpolar compound, a nonpolar solvent system is used. One procedure specifies using petroleum ether as the eluent, which successfully separates the product to achieve 99% purity with a 72% yield. chemicalbook.comguidechem.comchemicalbook.com Another protocol employs a gradient of 3% to 5% ethyl acetate (B1210297) in petroleum ether, affording the pure product in 63% yield. chemicalbook.com

The purification of amine-containing compounds like this compound by silica gel chromatography can present challenges. biotage.com The basic nature of the amine can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface, resulting in poor separation, peak tailing, and potential degradation or irreversible adsorption of the product. biotage.com To mitigate these issues, several strategies can be employed. One common method is to add a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia, to the eluent. biotage.com This neutralizes the acidic sites on the silica, leading to improved elution of the basic compound. Alternatively, a different stationary phase, such as amine-functionalized silica or alumina, can be used to provide a more inert surface for the separation. biotage.com

Table 2: Exemplary Column Chromatography Conditions for Halonaphthalene Purification

Stationary Phase Eluent System Compound Reference
Silica Gel (SiO₂) Petroleum Ether 1-bromo-8-chloronaphthalene chemicalbook.comguidechem.comchemicalbook.com
Silica Gel (SiO₂) 3% to 5% Ethyl Acetate / Petroleum Ether 1-bromo-8-chloronaphthalene chemicalbook.com

This interactive table showcases typical conditions used for the chromatographic purification of naphthalene derivatives.

Recrystallization and Precipitation Strategies

The purification of the crude this compound product is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. Recrystallization and precipitation are common techniques employed to achieve high purity of the final compound. The choice of solvent and the specific conditions for these processes are determined by the solubility characteristics of the target compound and its impurities.

While specific recrystallization or precipitation data for this compound is not extensively detailed in publicly available literature, strategies can be inferred from the purification of structurally similar compounds. For instance, the purification of related naphthalenamine derivatives often involves the use of non-polar or moderately polar solvents.

A pertinent example is the purification of 8-Bromonaphthalen-1-amine, a closely related compound. Research has shown that this compound can be effectively purified by recrystallization from petroleum ether. researchgate.net In a typical procedure, the crude product, which may appear as a dark solid, is dissolved in a minimal amount of hot petroleum ether. As the solution cools, the solubility of the 8-Bromonaphthalen-1-amine decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. This process has been reported to yield the product as pink crystals. researchgate.net

The selection of an appropriate solvent system is paramount for a successful recrystallization. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for maximum recovery of the purified product upon cooling. Furthermore, the solvent should not react with the compound and should be easily removable from the final crystalline product.

For this compound, a systematic approach to developing a recrystallization protocol would involve screening a variety of solvents with differing polarities. This could range from non-polar solvents like hexanes or petroleum ether to more polar solvents such as toluene, or mixtures thereof. Small-scale trials would be necessary to determine the optimal solvent or solvent system and the ideal temperature profile for crystallization.

The following table outlines a recrystallization strategy based on the available data for a closely related compound, which can serve as a starting point for the purification of this compound.

CompoundSolventProcedureOutcomeReference
8-Bromonaphthalen-1-aminePetroleum ether (60-80)The crude product was recrystallized from the solvent.Pink crystals researchgate.net

It is important to note that while this provides a valuable reference, the presence of the additional chloro-substituent in this compound may alter its solubility profile. Therefore, empirical optimization of the recrystallization or precipitation strategy is essential to achieve the desired purity and yield of the final product.

Spectroscopic and Structural Elucidation of 8 Bromo 3 Chloronaphthalen 1 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 8-bromo-3-chloronaphthalen-1-amine, a combination of one-dimensional and two-dimensional NMR techniques would be required for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the aromatic protons would provide crucial information about their relative positions on the naphthalene (B1677914) ring.

Predicted ¹H NMR Data:

Due to the lack of experimental data, a predictive table is presented based on the analysis of related compounds. The aromatic region would likely display a set of coupled signals. The proton at position 2, being adjacent to both the chlorine and the amine group, is expected to be a singlet. The protons on the other ring (H-5, H-6, H-7) would likely form a more complex splitting pattern. The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton PositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.0 - 7.5s-
H-47.2 - 7.8d8.0 - 9.0
H-57.5 - 8.0d7.0 - 8.0
H-67.2 - 7.6t7.0 - 8.0
H-77.8 - 8.2d7.0 - 8.0
NH₂4.0 - 6.0br s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Substitution Patterns

The ¹³C NMR spectrum would reveal ten distinct signals for the carbon atoms of the naphthalene skeleton. The chemical shifts of these carbons are significantly influenced by the attached substituents (bromine, chlorine, and amine group). The carbon atoms directly bonded to the halogens (C-3 and C-8) and the amine group (C-1) would show characteristic shifts.

Predicted ¹³C NMR Data:

The carbon attached to the amine group (C-1) would be significantly shielded, appearing at a lower chemical shift. Conversely, the carbons bonded to the electronegative halogens (C-3 and C-8) would be deshielded, shifting to a higher chemical shift. Quaternary carbons (C-4a, C-8a) would typically show weaker signals.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon PositionPredicted Chemical Shift (ppm)
C-1140 - 150
C-2115 - 125
C-3125 - 135
C-4120 - 130
C-4a120 - 130
C-5125 - 135
C-6120 - 130
C-7125 - 135
C-8110 - 120
C-8a130 - 140

Heteronuclear NMR (e.g., ¹⁵N NMR, if applicable)

While less common, ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the nitrogen atom in the amine group. The chemical shift of the nitrogen would be sensitive to the electronic effects of the bromo and chloro substituents on the naphthalene ring. Given the lack of ¹H and ¹³C NMR data, it is unsurprising that ¹⁵N NMR data for this compound is also not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to identify adjacent protons on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would indicate through-space proximity of protons, which can help to confirm the spatial arrangement of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of this compound would be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be crucial for confirming the elemental formula of the compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data:

The calculated exact mass for the most abundant isotopes (C₁₀H₇⁷⁹Br³⁵ClN) is 254.9505. An experimental HRMS measurement would be expected to be very close to this value.

Interactive Data Table: Predicted Isotopic Distribution for Molecular Ion [M]⁺

Ionm/z (Da)Relative Abundance (%)
C₁₀H₇⁷⁹Br³⁵ClN254.9505100.0
C₁₀H₇⁸¹Br³⁵ClN256.948497.7
C₁₀H₇⁷⁹Br³⁷ClN256.947532.5
C₁₀H₇⁸¹Br³⁷ClN258.945531.7

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS provides crucial information about the compound's molecular weight and isotopic distribution. The primary amine functional group is readily protonated under the acidic mobile phase conditions typically used in ESI, leading to the formation of a protonated molecular ion, [M+H]⁺.

The presence of two different halogen atoms, bromine and chlorine, results in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a distinctive cluster of peaks for the molecular ion, which simplifies its identification in a complex matrix. The theoretical mass and isotopic distribution for the [M+H]⁺ ion of this compound (C₁₀H₇BrClN) would be centered around a mass-to-charge ratio (m/z) of approximately 258.96. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, yielding structural information based on the loss of fragments such as HBr, Cl, or portions of the naphthalene ring. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. researchgate.net This hyphenated technique is invaluable for isolating the target analyte from reaction mixtures, impurities, or complex environmental and biological samples before its introduction into the mass spectrometer. nih.govnih.gov

For this compound, a reversed-phase HPLC method, likely using a C18 column, would be developed. umb.edu The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to facilitate protonation and improve peak shape. umb.edu As the sample components elute from the column at different retention times, they are introduced into the ESI source of the mass spectrometer. The MS detector can then confirm the identity of the peak corresponding to this compound by its specific m/z value and isotopic pattern. researchgate.netnih.gov This method allows for both qualitative identification and quantitative determination of the compound, even at very low concentrations. lcms.cz

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. researchgate.net These techniques probe the vibrational modes of chemical bonds, with each type of bond and functional group absorbing or scattering light at characteristic frequencies.

For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its structural features. As a primary aromatic amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring system are typically found in the 1450-1600 cm⁻¹ range. The C-N stretching of the aromatic amine is expected between 1250 and 1335 cm⁻¹. orgchemboulder.com The vibrations for the carbon-halogen bonds are found in the fingerprint region, with C-Cl stretching appearing around 600-800 cm⁻¹ and C-Br stretching at lower wavenumbers, typically 500-600 cm⁻¹.

Raman spectroscopy provides complementary information. osti.gov While N-H and O-H bonds often give weak Raman signals, the aromatic ring's C=C bonds and the C-Br and C-Cl bonds, which involve polarizable electron clouds, are expected to produce strong Raman scattering signals.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine3300 - 3500
C-H StretchAromatic Ring3000 - 3100
N-H Bend (Scissoring)Primary Amine1580 - 1650
C=C StretchAromatic Ring1450 - 1600
C-N StretchAromatic Amine1250 - 1335
C-Cl StretchAryl Halide600 - 800
C-Br StretchAryl Halide500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the most significant absorptions are due to π → π* electronic transitions within the naphthalene ring system.

Unsubstituted naphthalene exhibits strong UV absorption bands. aanda.org The introduction of substituents onto the aromatic ring alters the electronic structure and, consequently, the absorption spectrum. The amine (-NH₂), bromo (-Br), and chloro (-Cl) groups all possess lone pairs of electrons and act as auxochromes. These groups can donate electron density into the aromatic π-system, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect typically results in a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) compared to the parent naphthalene molecule. aanda.org The specific absorption maxima (λ_max) for this compound would reflect the combined electronic influence of these three substituents on the naphthalene core.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

While specific crystallographic data for this compound is not available in the reviewed literature, a detailed analysis of the closely related compound, 8-Bromonaphthalen-1-amine (B1268476), provides significant insight into the likely solid-state structure. nih.govresearchgate.net X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions.

For 8-Bromonaphthalen-1-amine, single-crystal X-ray diffraction reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net The structure shows an intramolecular hydrogen bond between one of the amine protons and the adjacent bromine atom (N-H···Br). researchgate.net This interaction helps to relieve some of the steric strain typically observed in 1,8-disubstituted naphthalene systems. nih.govresearchgate.net The second amine proton participates in an intermolecular hydrogen bond (N-H···N), forming infinite zigzag chains through the crystal lattice. researchgate.net The naphthalene units themselves are arranged in a characteristic herringbone stacking motif. nih.govresearchgate.net

Parameter Value for 8-Bromonaphthalen-1-amine
Chemical FormulaC₁₀H₈BrN
Formula Weight222.08
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.6692 (14)
b (Å)4.1579 (4)
c (Å)15.8256 (16)
β (°)109.941 (3)
Volume (ų)845.52 (15)
Z (molecules/unit cell)4
Temperature (K)125
Data sourced from references nih.govresearchgate.net

Reactivity and Reaction Mechanisms of 8 Bromo 3 Chloronaphthalen 1 Amine

Reactivity of Halogen Atoms on the Naphthalene (B1677914) System

The two halogen atoms, bromine and chlorine, at the C8 and C3 positions, respectively, are the primary sites for a range of substitution and coupling reactions. Their reactivity is influenced by factors such as the carbon-halogen bond strength (C-Br is weaker than C-Cl) and the electronic effects of the amino group.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. libretexts.org The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgnih.gov For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In 8-Bromo-3-chloronaphthalen-1-amine, the amino group (-NH2) is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the reactivity of the halogen atoms can be influenced by the specific reaction conditions and the nature of the nucleophile. While direct SNAr on simple aryl halides is often unfavorable, the presence of strong electron-withdrawing activating groups can facilitate the reaction. libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a major area of reactivity for this compound. nih.gov The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, the bromine at the C8 position is expected to be more reactive. This allows for selective coupling at the C8 position while leaving the C3-chloro substituent intact. Such selective reactions on bromo-naphthalene scaffolds are utilized in the synthesis of diverse compound libraries. nih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the aryl bromide compared to the aryl chloride would favor initial coupling at the C8 position of this compound. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System Key Features for this compound
Suzuki-Miyaura Organoboron compound + Organohalide Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) Selective reaction at the more reactive C-Br bond is generally expected. nih.govorganic-chemistry.org
Stille Organotin compound + Organohalide Pd catalyst (e.g., Pd(PPh3)4) Favors coupling at the C-Br position due to its higher reactivity. wikipedia.org

The formation of organometallic reagents, such as Grignard reagents, involves the reaction of an organohalide with a metal, typically magnesium. mnstate.edu The general order of halide reactivity for the formation of Grignard reagents is I > Br > Cl > F. This principle is demonstrated in the selective formation of a Grignard reagent from 1-bromo-4-chlorobenzene, where the Grignard is formed at the bromine-substituted position. walisongo.ac.id

Applying this to this compound, the C-Br bond at the C8 position would be expected to react preferentially with magnesium to form the corresponding Grignard reagent, leaving the chloro group at C3 untouched. However, the presence of the acidic amine proton (-NH2) is a significant complication. Grignard reagents are extremely strong bases and will react with even weakly acidic protons. mnstate.edu Therefore, the amino group would need to be protected before the formation of the Grignard reagent to prevent it from being quenched.

Reactivity of the Primary Amino Group

The primary amino group (-NH2) at the C1 position is a versatile functional group that can undergo a variety of reactions. It strongly activates the naphthalene ring towards electrophilic substitution and can be derivatized to form a wide range of other functional groups.

The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution (EAS). In the case of this compound, the -NH2 group at C1 will direct incoming electrophiles to the ortho (C2) and para (C4) positions. The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. youtube.comyoutube.com

Given the existing substituents, electrophilic attack would be directed to the C2 and C4 positions. The steric hindrance from the peri-bromo group at C8 might influence the regioselectivity of the substitution, potentially favoring the C4 position.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to participate in a variety of derivatization reactions.

Acylation: Primary amines react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functionalities.

Alkylation: The amino group can be alkylated by reacting with alkyl halides. However, these reactions can be difficult to control and often lead to a mixture of mono-, di-, and even tri-alkylated products. Palladium-catalyzed methods have been developed for the coupling of alkyl bromides with nitrogen nucleophiles. researchgate.net

Schiff Base Formation: Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reversible reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. wikipedia.org Schiff bases are important intermediates in organic synthesis and are also used as ligands in coordination chemistry. wikipedia.orgnih.gov

Table 2: Common Derivatization Reactions of the Primary Amino Group

Reaction Type Reagent(s) Product Functional Group General Conditions
Acylation Acid chloride, Acid anhydride Amide Typically in the presence of a base
Alkylation Alkyl halide Secondary/Tertiary Amine Can be complex, may require catalytic methods researchgate.net
Schiff Base Formation Aldehyde, Ketone Imine (Schiff Base) Often acid or base catalyzed, involves removal of water wikipedia.orgyoutube.com

Diazotization and Subsequent Transformations (e.g., replacement by other groups, formation of triazines)

The primary amino group in this compound is a versatile functional handle for a variety of chemical transformations, most notably through diazotization. This process involves the reaction of the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com This intermediate is highly valuable as the dinitrogen moiety is an excellent leaving group, facilitating its replacement by a wide array of nucleophiles. libretexts.orgnih.gov

A common and powerful subsequent transformation is the Sandmeyer reaction, which utilizes copper(I) salts to introduce a range of substituents. wikipedia.orgorganic-chemistry.org For instance, the analogous compound 8-chloronaphthalen-1-amine (B1355594) undergoes a Sandmeyer-type reaction to yield 1-bromo-8-chloronaphthalene (B1342333). chemicalbook.comchemicalbook.com In a typical procedure, the amine is treated with sodium nitrite and an acid, followed by the addition of a copper(I) halide, such as CuBr, to replace the diazonium group with a bromide. chemicalbook.comchemicalbook.com This suggests that this compound could be readily converted to 1,8-dibromo-3-chloronaphthalene under similar conditions.

The formation of triazine structures from arylamines is another significant transformation. While direct synthesis of a fused triazine from this compound is not explicitly documented in the reviewed literature, the general synthesis of fused 1,2,4-triazines and 1,3,5-triazines often involves the cyclization of intermediates derived from amino-heterocycles or the reaction of amidines with various building blocks. nih.govresearchgate.net One potential, though speculative, pathway could involve the conversion of the naphthalenamine to a more complex intermediate that could then undergo cyclization to form a naphtho-fused triazine system. For example, the synthesis of pyrazolo[5,1-c] chemicalbook.comchemicalbook.comnih.govtriazines has been achieved through the diazotization of aminopyrazoles followed by further synthetic steps. nih.gov

Starting MaterialReagentsProductReaction Type
8-chloronaphthalen-1-amine1. NaNO₂, TsOH, MeCN2. CuBr, H₂O1-bromo-8-chloronaphthaleneDiazotization-Sandmeyer
Aminoazoles1. Trichloroacetonitrile2. Triethyl orthoformateFused 1,3,5-TriazinesCyclization
3-Amino-1H-pyrazole-4-carboxamidesNaNO₂, acidPyrazolo[3,4-d] chemicalbook.comnih.govnih.govtriazin-4-onesDiazotization-Cyclization

Table 1: Examples of Diazotization and Triazine Formation from Related Amino Compounds

Regioselectivity and Chemoselectivity in Multi-Substituted Naphthalene Transformations

The presence of multiple distinct functional groups—an amine, a bromine atom, and a chlorine atom—on the naphthalene core of this compound raises important questions of regioselectivity and chemoselectivity in its reactions.

Regioselectivity pertains to the preferential reaction at one position over another. In electrophilic aromatic substitution reactions on the naphthalene ring, the existing substituents would direct incoming electrophiles. The amino group is a powerful activating group and ortho-, para-director. However, in the case of this compound, the positions ortho and para to the amine are already substituted or are part of the adjacent ring. Further substitution would be influenced by the combined directing effects of all three substituents.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. youtube.comyoutube.com In the context of this compound, a key challenge would be to modify one of the halogen atoms without affecting the amine, or vice versa. For instance, in cross-coupling reactions, the relative reactivity of the C-Br and C-Cl bonds would determine the outcome. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, it is expected that reactions such as Suzuki or Buchwald-Hartwig couplings would preferentially occur at the C8-Br position. The diazotization of the amino group, as discussed previously, is an example of a highly chemoselective reaction that targets the amine in the presence of the halogens.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on the reactions of this compound are not available in the public domain. However, the mechanisms of the fundamental reactions it would undergo, such as diazotization and the Sandmeyer reaction, are well-established for aromatic amines in general.

The Sandmeyer reaction is understood to proceed via a radical mechanism. wikipedia.org The copper(I) catalyst initiates the reaction by a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then abstracts a halogen from the copper(II) halide complex, regenerating the copper(I) catalyst.

The study of reaction intermediates is crucial for elucidating reaction mechanisms. Techniques such as UV-Vis, NMR, and Raman spectroscopy are often employed. For diazotization reactions, the formation of the diazonium salt can be monitored spectroscopically. nih.gov In situ spectroscopic methods, like surface-enhanced Raman spectroscopy (SERS), have been used to study the electroreduction of aryl diazonium salts on metal surfaces, providing direct evidence for the formation of covalent bonds between the aryl group and the surface. nih.gov While no such studies have been reported for this compound, these techniques would be invaluable for monitoring the formation of its corresponding diazonium salt and any subsequent intermediates.

Kinetic studies provide quantitative data on reaction rates and allow for the determination of activation parameters, such as activation energy and enthalpy, which offer deeper insight into the reaction mechanism. The kinetics of diazotization and subsequent coupling reactions have been studied for various aromatic amines. For instance, the rate of decomposition of diazonium salts can be influenced by factors such as temperature, pH, and the nature of the substituents on the aromatic ring. While there are no specific kinetic data for this compound, it is expected that the electron-withdrawing nature of the bromo and chloro substituents would influence the stability and reactivity of the corresponding diazonium salt.

Computational and Theoretical Studies of 8 Bromo 3 Chloronaphthalen 1 Amine

Electronic Structure and Molecular Geometry

The electronic structure and three-dimensional arrangement of atoms (molecular geometry) are fundamental properties that dictate the behavior of a molecule. Computational methods provide powerful tools to model these characteristics with high accuracy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state properties of molecules like 8-bromo-3-chloronaphthalen-1-amine.

A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The output of these calculations provides the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which define the most stable arrangement of the atoms. For instance, calculations would reveal the precise C-C, C-N, C-Br, and C-Cl bond lengths and the planarity of the naphthalene (B1677914) ring system, which may be slightly distorted due to the bulky bromo and chloro substituents.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

Parameter Atom Pair/Group Predicted Value
Bond Length C1-N ~1.37 Å
C3-Cl ~1.74 Å
C8-Br ~1.90 Å
Bond Angle C2-C1-N ~121°
C2-C3-Cl ~120°
C7-C8-Br ~119°

Note: The values in this table are illustrative and represent typical ranges for such bonds and angles. Actual values would be derived from specific DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT. While computationally more demanding, they serve as a benchmark for DFT results and are used when highly precise energy values or subtle electronic effects are of interest. For this compound, these methods could be used to refine the ground state energy and electron affinities.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contributions to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the amino group, which are electron-rich. The LUMO would likely be distributed over the aromatic system, with potential contributions from the electron-withdrawing halogen atoms. The analysis of these orbitals helps predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Properties for this compound

Property Predicted Value Implication
HOMO Energy ~ -5.5 eV Indicates electron-donating capability
LUMO Energy ~ -1.2 eV Indicates electron-accepting capability

Note: These are estimated values. The precise energies would be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the naphthalene core is rigid, the amino group has rotational freedom. Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. By simulating the molecule's movement at a given temperature, MD can explore its conformational landscape, revealing the most populated orientations of the amino group and the nature of its interactions with surrounding solvent molecules or other molecules in a condensed phase. These simulations are also invaluable for studying potential intermolecular interactions, such as hydrogen bonding involving the amino group and halogen bonding involving the bromine or chlorine atoms. A study on the related compound 8-bromonaphthalen-1-amine (B1268476) has shown the presence of both intra- and intermolecular hydrogen bonds. chemicalbook.combldpharm.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Correlating Structure with Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. For this compound, a QSPR study would involve calculating a set of molecular descriptors (e.g., topological indices, quantum chemical parameters, steric descriptors) and correlating them with a known property (e.g., solubility, boiling point, or a specific biological activity) of a series of related compounds. The resulting mathematical model could then be used to predict the properties of this compound without the need for experimental measurement.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve modeling its behavior in various reactions, such as electrophilic aromatic substitution or nucleophilic substitution. By calculating the energies of reactants, products, intermediates, and, crucially, the transition states, chemists can determine the most likely reaction mechanism and predict reaction rates. For example, calculations could determine whether an incoming electrophile would preferentially add to a specific position on the naphthalene ring, guided by the directing effects of the amino, bromo, and chloro substituents.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for the prediction and validation of spectroscopic properties of molecules, offering insights that complement experimental data. For complex organic molecules such as this compound, theoretical calculations can elucidate its electronic structure and predict its spectroscopic behavior, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. These predictions are valuable for structural confirmation and for understanding the influence of substituents on the naphthalene core.

NMR Chemical Shift Predictions

The prediction of NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shift (δ) is then determined by referencing the calculated shielding constant (σ) of the nucleus of interest to the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_TMS - σ_cal. nih.gov

For a molecule like this compound, the choice of the DFT functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p), TZVP) is crucial for obtaining accurate predictions. nih.gov The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms would be highly influenced by the electronic effects of the bromo, chloro, and amine substituents on the aromatic naphthalene system. The electron-withdrawing nature of the halogen atoms and the electron-donating nature of the amine group would cause characteristic shifts in the positions of the aromatic protons and carbons.

Table 1: Illustrative Example of Predicted ¹H and ¹³C NMR Chemical Shifts

Below is an illustrative table showing the type of data that would be generated from a computational study. The values are hypothetical and serve to demonstrate the format of predicted NMR data for an aromatic compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-(Value)
C2(Value)(Value)
C3-(Value)
C4(Value)(Value)
C5(Value)(Value)
C6(Value)(Value)
C7(Value)(Value)
C8-(Value)
C9-(Value)
C10-(Value)
N-H₂(Value)-

Vibrational Frequency Calculations (IR, Raman)

Similar to NMR predictions, specific computational studies on the vibrational frequencies of this compound are not found in the surveyed literature. However, the theoretical calculation of Infrared (IR) and Raman spectra is a standard computational task that provides valuable information about the molecule's vibrational modes.

DFT calculations are also the primary method for predicting vibrational spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra can be determined. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

For this compound, the predicted vibrational spectrum would exhibit characteristic frequencies corresponding to:

N-H stretching and bending vibrations of the amine group.

C-H stretching and bending vibrations of the naphthalene ring.

C-N, C-Cl, and C-Br stretching vibrations.

The skeletal vibrations of the aromatic naphthalene core.

It is a common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental data, as DFT methods tend to overestimate vibrational frequencies. researchgate.net

Table 2: Illustrative Example of Predicted Vibrational Frequencies

The following table is a hypothetical representation of predicted vibrational frequencies and their assignments for a molecule like this compound.

Vibrational ModePredicted Frequency (cm⁻¹)IR IntensityRaman Activity
N-H Asymmetric Stretch(Value)(Value)(Value)
N-H Symmetric Stretch(Value)(Value)(Value)
Aromatic C-H Stretch(Value)(Value)(Value)
N-H Scissoring(Value)(Value)(Value)
Aromatic Ring Stretch(Value)(Value)(Value)
C-N Stretch(Value)(Value)(Value)
C-Cl Stretch(Value)(Value)(Value)
C-Br Stretch(Value)(Value)(Value)

Advanced Applications and Functionalization of 8 Bromo 3 Chloronaphthalen 1 Amine

Role as a Synthetic Building Block for Complex Organic Molecules

The inherent functionality of 8-Bromo-3-chloronaphthalen-1-amine makes it an exemplary building block for elaborate organic structures. The amine group (C1), the chloro group (C3), and the bromo group (C8) each provide a handle for distinct chemical transformations, allowing for a programmed and regioselective synthesis. The different reactivities of the C-Br and C-Cl bonds in metal-catalyzed reactions, coupled with the nucleophilicity and diazotization potential of the amine, permit a stepwise functionalization to build molecular complexity.

The synthesis of extended Polycyclic Aromatic Hydrocarbons (PAHs) and diverse heterocyclic systems from this compound can be achieved through modern synthetic methodologies. researchgate.net

Polycyclic Aromatic Hydrocarbons (PAHs): The bromine and chlorine atoms serve as ideal anchor points for palladium-catalyzed cross-coupling reactions, a cornerstone of modern PAH synthesis. rsc.orgnih.gov Reactions such as Suzuki, Stille, and Heck couplings allow for the attachment of other aromatic or vinyl fragments. Notably, the C8-Br bond is generally more reactive than the C3-Cl bond in such transformations, allowing for selective functionalization. For instance, a Suzuki coupling could be performed selectively at the C8 position, followed by a second coupling at the C3 position under more forcing conditions to generate unsymmetrical, highly substituted PAHs.

Heterocyclic Systems: The 1-amino-8-bromo motif is a classic precursor for forming peri-fused heterocyclic rings.

Naphtho[1,8-de] acs.orgacs.orgnih.govtriazines: Diazotization of the 1-amino group followed by intramolecular cyclization is a known route for creating triazine rings fused to the naphthalene (B1677914) system.

Benzo[h]quinazolines: The amino group can act as a nucleophile in condensation reactions. For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings, resulting in the benzo[h]quinazoline scaffold, a core structure in many biologically active molecules. beilstein-journals.orgorganic-chemistry.orgnih.gov

Palladium-Catalyzed Amination: The bromo and chloro substituents can undergo Buchwald-Hartwig amination to introduce further nitrogen-containing heterocycles or functional groups. acs.orgacs.orgnih.govresearchgate.net

A hypothetical, yet plausible, reaction scheme illustrating the formation of a complex heterocyclic system is shown below:

Step 1: Selective Suzuki coupling at the C8 position.

Step 2: Cyclization involving the C1-amine to form a fused pyrimidine ring.

Step 3: A second coupling reaction at the C3 position to add further complexity.

Naphthalene-based scaffolds are of significant interest in medicinal chemistry due to their rigid structure and ability to present substituents in a well-defined three-dimensional space. nih.gov this compound is a prime candidate for generating diverse molecular libraries for drug discovery and materials science.

The three distinct functionalization points allow for a "three-dimensional" diversification strategy. Libraries of compounds can be generated by varying the substituents at each of the three positions (C1, C3, and C8) independently. For example, the amine at C1 can be converted into a wide range of amides, sulfonamides, or other functional groups. The halogen atoms at C3 and C8 can be replaced with carbon, oxygen, or nitrogen nucleophiles or used in various cross-coupling reactions. This multi-point diversity enables the fine-tuning of electronic, steric, and pharmacokinetic properties of the resulting molecules, which is critical in the development of novel therapeutic agents and functional materials.

PositionFunctional GroupPotential TransformationsResulting Structures
C1 -NH₂ (Amine)Acylation, Sulfonylation, Diazotization (Sandmeyer)Amides, Sulfonamides, Aryl halides, Azides
C3 -Cl (Chloro)Nucleophilic Aromatic Substitution, Cross-CouplingEthers, Amines, Biaryls
C8 -Br (Bromo)Cross-Coupling (Suzuki, Heck), Lithiation, CyanationBiaryls, Alkenes, Organometallics, Nitriles

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The unique spatial arrangement of the substituents in this compound gives rise to specific reactivity that can be exploited in novel synthetic methods. The peri-interaction between the C1-amine and the C8-bromine is of particular importance. This steric compression can influence bond angles, bond lengths, and the reactivity of both functional groups. acs.orgnih.govst-andrews.ac.ukrsc.org

Methodologies could be developed that rely on:

Regioselective Catalysis: Designing catalytic systems that can distinguish between the C8-Br and C3-Cl bonds is an area of active research. nih.gov The development of ligands for palladium or other transition metals that show high selectivity for one site over the other would enable the synthesis of complex molecules without the need for protecting groups.

Tandem Reactions: The proximity of the functional groups could facilitate tandem or cascade reactions. For example, a reaction initiated at the C1-amine could trigger a subsequent cyclization involving the C8-bromo group in a single synthetic operation.

Strain-Release Chemistry: The steric strain inherent in the 1,8-disubstituted system can be used as a driving force for certain reactions. nih.gov Synthetic methods that lead to a release of this strain by forming a more stable peri-fused ring system would be thermodynamically favored.

Investigation of Aromaticity and Substituent Effects on Chemical Behavior (Fundamental Chemical Principles)

This compound is an excellent model compound for studying fundamental principles of physical organic chemistry, such as aromaticity and substituent effects. The naphthalene core is perturbed by three substituents with different electronic properties.

Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance, which activates the aromatic rings towards electrophilic substitution and increases the electron density, particularly at the ortho and para positions.

Chloro (-Cl) and Bromo (-Br) Groups: Both are electron-withdrawing groups (EWG) through induction but weakly electron-donating through resonance. Their net effect is deactivating towards electrophilic substitution.

The interplay of these effects, combined with the unique peri-interaction, governs the molecule's chemical behavior.

Peri-Interaction: In 1,8-disubstituted naphthalenes, substituents are forced into close proximity, leading to significant steric and electronic interactions. acs.orgst-andrews.ac.uk Studies on the related 8-Bromonaphthalen-1-amine (B1268476) have shown that intramolecular hydrogen bonding between the amine proton and the bromine atom can occur, which helps to alleviate some of the steric strain. This interaction also influences the basicity of the amine and the reactivity of the C-Br bond.

Substituent Effects on Aromaticity and Reactivity: The presence of both an EDG (-NH₂) and EWGs (-Cl, -Br) creates a "push-pull" electronic system. The C3-chloro group further withdraws electron density, making the naphthalene system as a whole more electron-poor than 8-bromonaphthalen-1-amine. This would decrease the naphthalene ring's reactivity towards electrophilic attack but could potentially make it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

PropertyInfluence of SubstituentsPredicted Outcome for this compound
Basicity of Amine Electron-withdrawing groups decrease basicity.Lower pKa compared to naphthalen-1-amine due to -Br and -Cl.
Nucleophilicity Reduced by electron-withdrawing groups.Less nucleophilic than unsubstituted aminonaphthalenes.
Reactivity to Electrophiles Activated by -NH₂, deactivated by -Cl, -Br.Complex; overall deactivation expected compared to naphthalen-1-amine.
C-Halogen Bond Strength Influenced by electronic environment.C8-Br bond is likely more reactive in Pd-coupling than C3-Cl.
¹H NMR Chemical Shifts Affected by substituent electronic effects.Aromatic protons are expected to be shifted downfield due to EWGs.

Q & A

Q. What are the common synthetic routes for 8-Bromo-3-chloronaphthalen-1-amine, and what factors influence reaction selectivity?

  • Methodological Answer : Synthesis typically involves sequential halogenation of naphthalen-1-amine. First, bromination at the 8-position is achieved using bromine or N-bromosuccinimide (NBS) under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation of the amine group . Subsequent chlorination at the 3-position requires careful control of electrophilic substitution conditions, such as using Cl₂ in acetic acid or SO₂Cl₂, considering the directing effects of the amine and bromine groups. Key factors include:
  • Temperature modulation (e.g., 45–60°C for bromination ).
  • Solvent choice (e.g., chloroform for bromination, dichloromethane for chlorination).
  • Purification via column chromatography or recrystallization from petroleum ether .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~5.0 ppm, broad). 13^{13}C NMR confirms substituent positions via deshielding effects.
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., Br···N distance ~3.07 Å) and herringbone stacking motifs .
  • Mass Spectrometry : Molecular ion peak at m/z 256 (for C₁₀H₈BrClN) and fragmentation patterns confirm halogen presence .

Q. What are the key physical and chemical properties of this compound relevant to its handling in laboratory settings?

  • Methodological Answer :
  • Solubility : Limited in water; soluble in chloroform, DMSO, or ethanol.
  • Stability : Light-sensitive; store in amber vials at 0–6°C to prevent decomposition .
  • Reactivity : The amine group participates in diazotization, while halogens enable cross-coupling reactions (e.g., Suzuki-Miyaura).

Advanced Research Questions

Q. How does the introduction of a chlorine atom at the 3-position affect the electronic and steric properties of 8-Bromonaphthalen-1-amine derivatives?

  • Methodological Answer :
  • Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity at adjacent positions, altering reactivity in nucleophilic substitutions. Computational studies (DFT) can map charge distribution .
  • Steric Effects : The 3-Cl substituent introduces steric hindrance, potentially reducing accessibility for bulky reactants (e.g., in Pd-catalyzed couplings).
  • Comparative Table :
CompoundSubstituent PositionsReactivity (Suzuki Coupling)Steric Hindrance
8-Bromo-1-naphthylamine8-Br, 1-NH₂HighLow
8-Bromo-3-Cl-1-naphthylamine8-Br, 3-Cl, 1-NH₂ModerateModerate
2,8-Dibromo-1-naphthylamine2-Br, 8-Br, 1-NH₂LowHigh

Q. What experimental strategies can be employed to investigate potential tautomerism or dynamic molecular behavior in this compound?

  • Methodological Answer :
  • Variable-Temperature NMR : Monitor proton shifts to detect tautomeric equilibria (e.g., amine-imine shifts).
  • IR Spectroscopy : Identify N-H stretching frequencies (~3350 cm⁻¹) and changes under different solvents .
  • Crystallographic Studies : Compare unit-cell parameters at varying temperatures to detect conformational flexibility .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound observed in different enzymatic assay systems?

  • Methodological Answer :
  • Standardized Assays : Use identical CYP450 isoforms (e.g., CYP2D6) and control for enzyme concentration, pH, and cofactors .
  • Purity Validation : Confirm compound purity via HPLC (>98%) to exclude interference from byproducts .
  • Dose-Response Curves : Establish IC₅₀ values across multiple replicates to assess reproducibility.
  • Computational Docking : Predict binding modes to explain variability (e.g., chlorine’s role in hydrophobic interactions) .

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